

(3-CHLORO-4-(TRIFLUOROMETHOXY)PHENYL)METHANAMINE

CAS number 771581-60-3

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Compound of Interest

Compound Name: (3-CHLORO-4-(TRIFLUOROMETHOXY)PHENYL)METHANAMINE

Cat. No.: B1395227

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An In-Depth Technical Guide to **(3-Chloro-4-(trifluoromethoxy)phenyl)methanamine** (CAS: 771581-60-3)

Abstract

(3-Chloro-4-(trifluoromethoxy)phenyl)methanamine, also known as 3-chloro-4-(trifluoromethoxy)benzylamine (CAS No. 771581-60-3), is a highly functionalized aromatic amine that serves as a critical building block in modern medicinal chemistry. The strategic placement of a chlorine atom and a trifluoromethoxy group on the phenyl ring imparts unique electronic and physicochemical properties that are highly sought after in drug design. These substituents can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.^{[1][2]} This technical guide provides a comprehensive overview for researchers and drug development professionals, detailing the compound's physicochemical properties, characterization data, a representative synthetic pathway with a detailed protocol, and its applications in the synthesis of complex pharmaceutical agents. Furthermore, it outlines essential safety and handling protocols to ensure its proper use in a laboratory setting.

The Strategic Importance in Drug Discovery

The design of novel therapeutics often hinges on the use of molecular building blocks that offer precise control over a drug candidate's pharmacological profile. **(3-Chloro-4-(trifluoromethoxy)phenyl)methanamine** is a prime example of such a scaffold. Its value is derived from the synergistic effects of its two key functional groups:

- The Trifluoromethoxy (-OCF₃) Group: This moiety is a powerful tool in medicinal chemistry.^[1]^[2] It is a strong electron-withdrawing group and is highly lipophilic, often more so than the related trifluoromethyl (-CF₃) group.^[1]^[3] This increased lipophilicity can improve a compound's ability to cross cellular membranes and the blood-brain barrier. Crucially, the -OCF₃ group is exceptionally stable to metabolic degradation, which can increase the half-life and bioavailability of a drug candidate.^[1]
- The Chlorine (-Cl) Atom: As a halogen, chlorine can participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity and selectivity for a target protein. Its position meta to the benzylamine group influences the molecule's electronic distribution and provides a vector for further chemical modification. The combination of chloro and trifluoromethoxy substituents is a recognized strategy for modulating the pharmacokinetic and pharmacodynamic properties of active pharmaceutical ingredients (APIs).^[4]^[5]

This unique combination makes the title compound a versatile intermediate for creating novel chemical entities, particularly in oncology and other fields where targeted therapies are paramount.^[6]

Physicochemical and Spectroscopic Profile

Accurate characterization is the foundation of chemical synthesis and application. Below are the key properties and expected spectroscopic signatures for **(3-Chloro-4-(trifluoromethoxy)phenyl)methanamine**.

Physicochemical Properties

Property	Value	Source(s)
CAS Number	771581-60-3	[7] [8]
Molecular Formula	C ₈ H ₇ ClF ₃ NO	[7] [9] [10]
Molecular Weight	225.59 g/mol	[7] [9] [10]
Synonym	3-Chloro-4-(trifluoromethoxy)benzylamine	[7]
Appearance	Solid	[11]

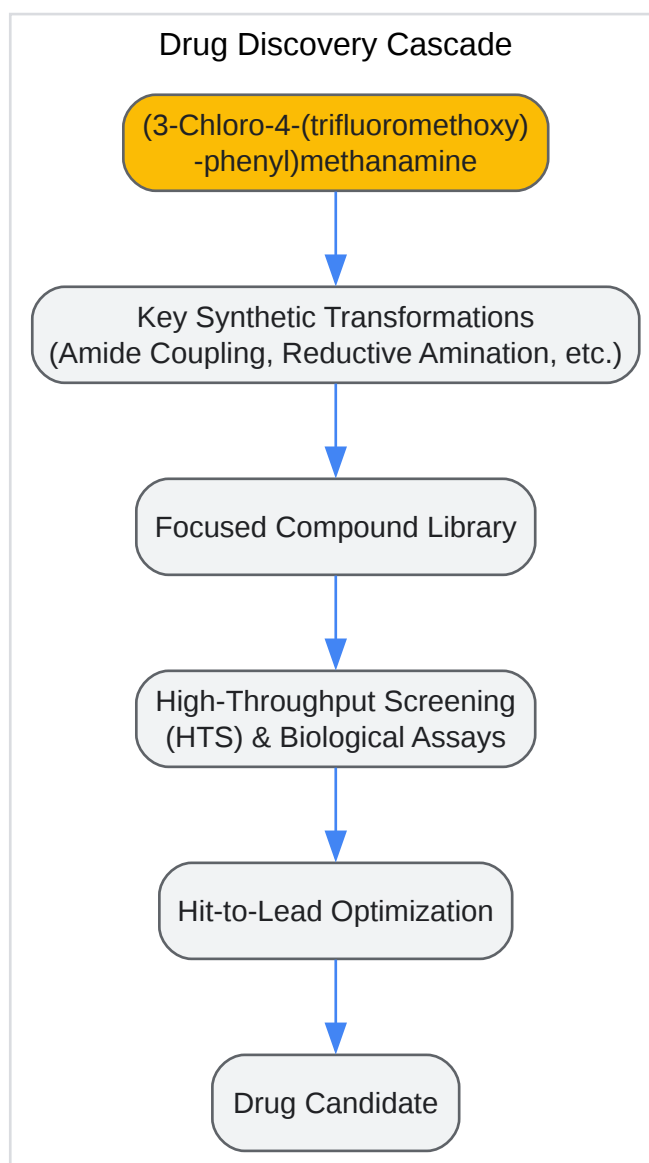
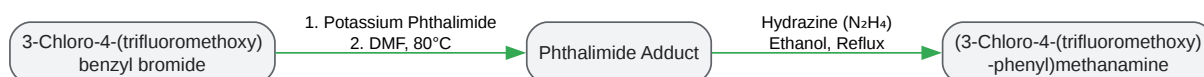
Spectroscopic Data (Predicted and Reported Analogs)

Technique	Expected Signature
^1H NMR	Signals corresponding to the aromatic protons (typically in the δ 7.2-7.5 ppm range) will exhibit a characteristic splitting pattern (doublet, doublet of doublets) due to their coupling. A singlet corresponding to the two benzylic protons ($-\text{CH}_2\text{NH}_2$) is expected around δ 3.8-4.0 ppm. A broad singlet for the amine protons ($-\text{NH}_2$) will also be present.
^{13}C NMR	Aromatic carbons will appear in the δ 120-150 ppm region. The trifluoromethoxy carbon will show a characteristic quartet due to coupling with the fluorine atoms ($J \approx 250\text{-}270\text{ Hz}$). ^[12] The benzylic carbon ($-\text{CH}_2$) will appear further upfield.
^{19}F NMR	A sharp singlet is expected for the three equivalent fluorine atoms of the trifluoromethoxy group, typically in the range of δ -58 to -65 ppm. ^[12]
IR Spectroscopy	Characteristic peaks for N-H stretching (around $3300\text{-}3400\text{ cm}^{-1}$), C-H stretching (aromatic and aliphatic), C=C aromatic ring stretching (around $1500\text{-}1600\text{ cm}^{-1}$), and strong C-F and C-O stretching bands.
Mass Spectrometry	The molecular ion peak (M^+) should be observable, along with a characteristic $\text{M}+2$ peak with approximately one-third the intensity, confirming the presence of a single chlorine atom.

Synthesis and Purification

The synthesis of **(3-Chloro-4-(trifluoromethoxy)phenyl)methanamine** typically involves the conversion of a more readily available precursor. A common and reliable strategy is the

amination of the corresponding benzyl bromide. This can be achieved effectively via the Gabriel synthesis, which prevents over-alkylation and yields the primary amine cleanly after deprotection.



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